2-(6-Fluoropyridin-2-YL)acetic acid
Overview
Description
2-(6-Fluoropyridin-2-YL)acetic acid: is an organic compound with the molecular formula C7H6FNO2. It is a derivative of pyridine, where a fluorine atom is substituted at the 6th position of the pyridine ring, and an acetic acid moiety is attached to the 2nd position.
Mechanism of Action
Target of Action
Fluoropyridines, the family to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of compounds for various biological applications .
Result of Action
As a member of the fluoropyridines family, it is known to possess interesting physical, chemical, and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Fluoropyridin-2-YL)acetic acid typically involves the introduction of a fluorine atom into the pyridine ring followed by the attachment of the acetic acid group. One common method involves the reaction of 2-chloropyridine with a fluorinating agent such as potassium fluoride under specific conditions to yield 2-fluoropyridine. This intermediate is then subjected to a nucleophilic substitution reaction with a suitable acetic acid derivative to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of solvents, catalysts, and temperature control are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(6-Fluoropyridin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(6-Fluoropyridin-2-YL)acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(4-Fluoropyridin-2-YL)acetic acid
- 2-(3-Fluoropyridin-2-YL)acetic acid
- 2-(5-Fluoropyridin-2-YL)acetic acid
Comparison: Compared to its analogs, 2-(6-Fluoropyridin-2-YL)acetic acid exhibits unique properties due to the position of the fluorine atom. This positional difference can significantly affect the compound’s reactivity, binding affinity, and overall biological activity. For instance, the 6-fluoro derivative may have enhanced stability and selectivity in certain reactions compared to the 4-fluoro or 5-fluoro derivatives .
Properties
IUPAC Name |
2-(6-fluoropyridin-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOIOTYILFXTRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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